molecular formula C12H9IN2O3 B12915904 3(2H)-Pyridazinone, 6-(acetyloxy)-2-(4-iodophenyl)- CAS No. 61442-15-7

3(2H)-Pyridazinone, 6-(acetyloxy)-2-(4-iodophenyl)-

Cat. No.: B12915904
CAS No.: 61442-15-7
M. Wt: 356.12 g/mol
InChI Key: OZMNCSHMMQHOKS-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate is an organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of an iodophenyl group attached to a dihydropyridazinone ring, which is further acetylated. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Iodophenyl Intermediate: The synthesis begins with the iodination of a phenyl ring to form 4-iodophenyl. This can be achieved using iodine and a suitable oxidizing agent.

    Cyclization to Form the Dihydropyridazinone Ring: The iodophenyl intermediate is then subjected to cyclization reactions to form the dihydropyridazinone ring. This step often involves the use of hydrazine derivatives and appropriate catalysts.

    Acetylation: The final step involves the acetylation of the dihydropyridazinone ring to form the desired compound. Acetic anhydride or acetyl chloride can be used as acetylating agents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodophenyl group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dihydropyridazinone ring.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction typically yields alcohols or amines.

    Hydrolysis Products: Hydrolysis results in the formation of the corresponding alcohol and acetic acid.

Scientific Research Applications

1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the dihydropyridazinone ring may interact with other biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenyl acetate: Similar in structure but lacks the dihydropyridazinone ring.

    4-Iodophenylacetic acid: Contains an acetic acid group instead of the acetate ester.

    4-Iodophenol: A simpler compound with only the iodophenyl group and a hydroxyl group.

Uniqueness

1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate is unique due to the presence of both the iodophenyl group and the dihydropyridazinone ring, which confer distinct chemical and biological properties

Properties

CAS No.

61442-15-7

Molecular Formula

C12H9IN2O3

Molecular Weight

356.12 g/mol

IUPAC Name

[1-(4-iodophenyl)-6-oxopyridazin-3-yl] acetate

InChI

InChI=1S/C12H9IN2O3/c1-8(16)18-11-6-7-12(17)15(14-11)10-4-2-9(13)3-5-10/h2-7H,1H3

InChI Key

OZMNCSHMMQHOKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=NN(C(=O)C=C1)C2=CC=C(C=C2)I

Origin of Product

United States

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